ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate
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Description
Ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate is a useful research compound. Its molecular formula is C21H24N4O4S2 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.12389761 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the exact structure of the compound and the biological system in which it is active.
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Benzothiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 472611 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biological Activity
Ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A piperidine core
- A benzothiazole moiety
- An oxadiazole ring
- A sulfanyl group
These structural components contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of benzothiazole derivatives, including those similar to this compound. For instance:
The compound's structure suggests that it may exhibit similar or enhanced antimicrobial properties due to the synergistic effects of its functional groups.
Anticancer Activity
Research has shown that benzothiazole derivatives possess anticancer properties. For example, compounds containing the benzothiazole scaffold have demonstrated activity against various cancer cell lines:
Compound | Cancer Type | IC50 (μM) | Reference |
---|---|---|---|
Benzothiazole derivative | Breast cancer (MCF-7) | 15.0 | |
Oxadiazole derivative | Colon cancer (HCT116) | 20.0 |
These findings indicate that this compound may also possess anticancer properties.
Anti-inflammatory Activity
Benzothiazole derivatives have been reported to exhibit anti-inflammatory effects. The compound's potential in this regard can be inferred from studies demonstrating that related compounds inhibit pro-inflammatory cytokine production:
Compound | Inflammatory Model | IC50 (μM) | Reference |
---|---|---|---|
Benzothiazole derivative | LPS-induced inflammation in macrophages | 25.0 | |
Oxadiazole derivative | Carrageenan-induced paw edema in rats | 30.0 |
This activity suggests that the compound may be useful in treating inflammatory diseases.
Case Studies and Research Findings
A notable study involved the synthesis and biological evaluation of various benzothiazole derivatives, including those with oxadiazole and piperidine functionalities. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Additionally, docking studies revealed that these compounds interact favorably with biological targets involved in disease pathways, suggesting a mechanism for their observed activities .
Properties
IUPAC Name |
ethyl 1-[2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-2-28-20(27)14-6-5-11-25(12-14)19(26)13-30-21-24-23-17(29-21)9-10-18-22-15-7-3-4-8-16(15)31-18/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOSMAXCWJLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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